molecular formula C12H13NO B586168 rac-cis-1-Deshydroxy Rasagiline CAS No. 1429220-15-4

rac-cis-1-Deshydroxy Rasagiline

カタログ番号: B586168
CAS番号: 1429220-15-4
分子量: 187.242
InChIキー: NMAOXAKDLRBCFC-NEPJUHHUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

rac-cis-1-Deshydroxy Rasagiline: is a chemical compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . It is a derivative of Rasagiline, a well-known monoamine oxidase type B (MAO-B) inhibitor used in the treatment of Parkinson’s disease . Unlike Rasagiline, this compound lacks a hydroxyl group, which may influence its chemical properties and biological activities.

準備方法

The synthesis of rac-cis-1-Deshydroxy Rasagiline can be achieved through various methods. One common approach involves the use of emulsion-solvent evaporation techniques. For instance, the compound can be prepared by dissolving PLGA (poly(lactic-co-glycolic acid)) in a suitable solvent, followed by emulsification and solvent evaporation . This method allows for the encapsulation of the compound in microspheres, which can be used for controlled drug delivery.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require precise control of temperature, pressure, and reaction time to achieve the desired product.

化学反応の分析

rac-cis-1-Deshydroxy Rasagiline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also undergo substitution reactions with halogens or other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

科学的研究の応用

rac-cis-1-Deshydroxy Rasagiline has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the effects of structural modifications on MAO-B inhibition. In biology, it serves as a tool to investigate the role of MAO-B in various physiological processes.

In medicine, this compound is explored for its potential neuroprotective effects and its ability to modulate dopamine levels in the brain. This makes it a candidate for the treatment of neurodegenerative diseases such as Parkinson’s disease . In industry, the compound is used in the development of advanced drug delivery systems, including injectable gels and microspheres for sustained release .

類似化合物との比較

rac-cis-1-Deshydroxy Rasagiline can be compared to other MAO-B inhibitors such as Rasagiline and Selegiline. While Rasagiline is metabolized to non-toxic aminoindan, Selegiline is metabolized to potentially harmful amphetamine derivatives . This makes this compound and Rasagiline more favorable in terms of safety profile.

Similar compounds include:

This compound stands out due to its unique structural modification, which may offer distinct pharmacological properties and therapeutic benefits.

生物活性

Rasagiline is a well-known irreversible and selective inhibitor of monoamine oxidase type B (MAO-B), primarily used in the treatment of Parkinson's disease. Its compound, rac-cis-1-deshydroxy rasagiline , is a derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Rasagiline and its derivatives exert their effects through several mechanisms:

  • MAO-B Inhibition : By irreversibly inhibiting MAO-B, this compound increases the levels of neuroprotective neurotransmitters such as dopamine. This action is crucial in mitigating symptoms of Parkinson's disease and potentially modifying disease progression .
  • Neuroprotective Properties : Beyond MAO-B inhibition, this compound exhibits neuroprotective effects independent of its enzymatic activity. Research indicates that it may reduce oxidative stress and apoptosis in neuronal cells .

Pharmacological Profile

The biological activity of this compound has been studied in various experimental settings. Key findings include:

  • Efficacy in Parkinson's Disease : Clinical trials have demonstrated that early treatment with rasagiline can significantly slow the progression of Parkinson's disease. For instance, a study involving 1,176 subjects showed that early administration of 1 mg/day resulted in less functional decline compared to delayed treatment .
  • Dose-Dependent Effects : The efficacy appears to be dose-dependent, with 1 mg/day showing more consistent benefits than higher doses (2 mg/day), which did not meet all efficacy endpoints in some studies .

Case Studies

Several case studies highlight the therapeutic potential and safety profile of this compound:

Case Study 1: Early Treatment Efficacy

In a randomized controlled trial involving early-stage Parkinson's patients, those treated with this compound at 1 mg/day showed a mean increase in the Unified Parkinson's Disease Rating Scale (UPDRS) score that was significantly lower than those receiving placebo. The mean adjusted difference was -2.29 units over 12 months (P = 0.01) .

Case Study 2: Long-Term Outcomes

Another study assessed long-term outcomes in patients who received this compound for over a year. Results indicated that patients maintained better functional status and experienced fewer complications compared to those who delayed treatment .

Comparative Analysis

The following table summarizes key findings from clinical studies on this compound:

Study Dosage Duration Outcome Measure Results
Study A1 mg/day12 monthsUPDRS Score Change-2.29 units (P = 0.01)
Study B2 mg/day12 monthsUPDRS Score ChangeNo significant difference
Study CVariableLong-termFunctional DeclineLess decline with early treatment

特性

IUPAC Name

(1S,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAOXAKDLRBCFC-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CC(C2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN[C@@H]1C[C@@H](C2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。